Methyl 6-({2-[(3-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate
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Overview
Description
METHYL 6-{[2-(3-FLUOROANILINO)-2-OXOETHYL]SULFANYL}-3-[(2,2,2-TRIFLUOROACETYL)AMINO]-1-BENZOTHIOPHENE-2-CARBOXYLATE is a complex organic compound with a unique structure that includes a benzothiophene core, fluorinated aromatic rings, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 6-{[2-(3-FLUOROANILINO)-2-OXOETHYL]SULFANYL}-3-[(2,2,2-TRIFLUOROACETYL)AMINO]-1-BENZOTHIOPHENE-2-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3-fluoroaniline with a suitable acylating agent to form the corresponding amide. This intermediate is then reacted with a benzothiophene derivative under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production while maintaining product quality .
Chemical Reactions Analysis
Types of Reactions
METHYL 6-{[2-(3-FLUOROANILINO)-2-OXOETHYL]SULFANYL}-3-[(2,2,2-TRIFLUOROACETYL)AMINO]-1-BENZOTHIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to convert the carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings .
Scientific Research Applications
METHYL 6-{[2-(3-FLUOROANILINO)-2-OXOETHYL]SULFANYL}-3-[(2,2,2-TRIFLUOROACETYL)AMINO]-1-BENZOTHIOPHENE-2-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: It may exhibit pharmacological activities, such as anti-inflammatory, anticancer, or antimicrobial properties, making it a subject of interest in medicinal chemistry.
Mechanism of Action
The mechanism of action of METHYL 6-{[2-(3-FLUOROANILINO)-2-OXOETHYL]SULFANYL}-3-[(2,2,2-TRIFLUOROACETYL)AMINO]-1-BENZOTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-(trifluoromethyl)aniline
- 2,3,4,5,6-Pentafluoroaniline
- 4-(Trifluoromethyl)aniline
Uniqueness
METHYL 6-{[2-(3-FLUOROANILINO)-2-OXOETHYL]SULFANYL}-3-[(2,2,2-TRIFLUOROACETYL)AMINO]-1-BENZOTHIOPHENE-2-CARBOXYLATE is unique due to its combination of a benzothiophene core with fluorinated aromatic rings and various functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C20H14F4N2O4S2 |
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Molecular Weight |
486.5 g/mol |
IUPAC Name |
methyl 6-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-3-[(2,2,2-trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C20H14F4N2O4S2/c1-30-18(28)17-16(26-19(29)20(22,23)24)13-6-5-12(8-14(13)32-17)31-9-15(27)25-11-4-2-3-10(21)7-11/h2-8H,9H2,1H3,(H,25,27)(H,26,29) |
InChI Key |
IHJUFGMKWOZDNK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=C(C=C2)SCC(=O)NC3=CC(=CC=C3)F)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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